Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

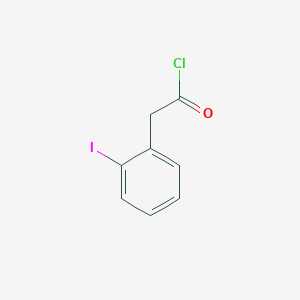

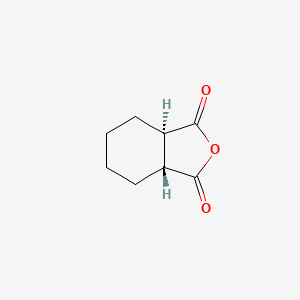

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, also known as ethyl 4-methoxyphenylacetate, is an organic compound with a molecular formula of C11H14O3. It is a colorless, viscous liquid with a characteristic odor. Ethyl 4-(4-methylphenoxy)-3-oxobutanoate is used in a variety of applications, including as a flavoring agent, a fragrance ingredient, and a pharmaceutical intermediate.

Aplicaciones Científicas De Investigación

Enzymatic Reduction and Synthesis Applications

Enzyme-Catalyzed Asymmetric Reduction : A study demonstrated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, highlighting the potential for producing enantiomerically pure compounds for pharmaceutical applications (Shimizu et al., 1990).

Growth-Regulating Activity on Plants : Research on 4-hydroxycoumarin derivatives, including compounds structurally similar to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, showed growth-regulating activity on soybean plants, indicating their potential use in agriculture (Stanchev et al., 2010).

Antioxidant Properties : A study investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, revealing that these compounds have significant potential in developing treatments or supplements with antioxidant capabilities (Stanchev et al., 2009).

Antimicrobial Activity : Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlighted its synthesis and characterization, including antimicrobial activity studies, suggesting its use in developing new antimicrobial agents (Kariyappa et al., 2016).

Improved Synthesis Methods for Chemical Intermediates : Several studies have focused on developing improved synthesis methods for compounds related to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, which are valuable as intermediates in organic synthesis and pharmaceutical manufacturing (Ye et al., 2011).

Propiedades

IUPAC Name |

ethyl 4-(4-methylphenoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWPSCVENUICHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497963 |

Source

|

| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

CAS RN |

65910-98-7 |

Source

|

| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)